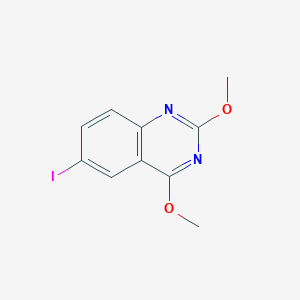

6-Iodo-2,4-dimethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,4-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHCMYVHMSSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472271 | |

| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830343-15-2 | |

| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Iodo-2,4-dimethoxyquinazoline

The following technical guide provides an in-depth physicochemical and reactivity profile of 6-Iodo-2,4-dimethoxyquinazoline , structured for researchers in medicinal chemistry and drug development.

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS: 830343-15-2) serves as a high-value electrophilic scaffold in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike the more common 6,7-dimethoxy analogs, this 2,4-dimethoxy variant acts as a "masked" dielectrophile. The methoxy groups at positions 2 and 4 function as leaving groups—with distinct reactivity differentials—allowing for regiospecific nucleophilic aromatic substitution (

Molecular Identity & Structural Analysis[2]

| Property | Detail |

| IUPAC Name | 6-Iodo-2,4-dimethoxyquinazoline |

| CAS Number | 830343-15-2 |

| Molecular Formula | |

| Molecular Weight | 316.09 g/mol |

| SMILES | COc1nc(OC)c2cc(I)ccc2n1 |

| Structural Class | Quinazoline; Heteroaryl Halide; Bis-imidate |

Structural Commentary

The molecule features a planar quinazoline bicycle. The electron-withdrawing nitrogen atoms at N1 and N3 create an electron-deficient pyrimidine ring, making the C4 position highly susceptible to nucleophilic attack. The C6-iodine atom is electronically coupled to the system but remains stable under standard

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Data below synthesizes calculated properties and experimental benchmarks from the close analog 2,4-dichloro-6-iodoquinazoline.

Solid-State & Solution Properties

| Parameter | Value / Description | Context & Causality |

| Physical State | Solid (Powder) | Crystalline lattice stabilized by |

| Appearance | Off-white to pale yellow | Typical of halogenated quinazolines; yellowing indicates oxidation or trace iodine liberation. |

| Melting Point | 135–145 °C (Predicted) | Lower than the 2,4-dione precursor (>250°C) due to loss of H-bond donors; likely lower than the 2,4-dichloro analog (164°C) due to disrupted symmetry. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Lipophilic core with no ionizable groups at neutral pH. |

| Solubility (Organic) | High: DMSO, DMF, DCMModerate: MeOH, EtOAc | Methoxy groups increase lipophilicity compared to the dione. |

| LogP (Calc.) | 2.8 – 3.2 | Indicates good membrane permeability; suitable for cell-based assay intermediates. |

| pKa (Calc.) | ~1.8 (N1 protonation) | Extremely weak base. Protonation occurs only in strong acid (e.g., TFA), which may also hydrolyze the methoxy groups. |

Electronic Properties (Reactivity Drivers)

-

Electrophilicity Index: High at C4 > C2. The C4 position is activated by the N3 nitrogen and the lack of steric hindrance compared to C2.

-

Leaving Group Ability: OMe is a poorer leaving group than Cl, but in the presence of heat or acid catalysis, it is readily displaced by primary amines.

Synthesis & Impurity Profiling

The synthesis typically proceeds via the "Dimethoxy Route" from the dichloro precursor. Understanding this pathway is critical for identifying impurities.

Synthetic Pathway[1]

-

Precursor: 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5).[2][3]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

-

Mechanism: Double

. C4 reacts first (kinetic product), followed by C2 (thermodynamic completion).

Figure 1: Synthetic pathway and potential degradation routes. Note the stepwise substitution preference.

Key Impurities

-

Monosubstituted Intermediate: 2-Chloro-4-methoxy-6-iodoquinazoline (Result of incomplete reaction).

-

Hydrolysis Product: 6-Iodo-2,4-dihydroxyquinazoline (formed if reagents are wet).

-

Regioisomer: 4-Chloro-2-methoxy... (Rare, as C4 is more reactive).

Analytical Characterization Protocols

NMR Spectroscopy ( H, 300/400 MHz, DMSO- )

-

Methoxy Signals: Two distinct singlets in the aliphatic region (

3.9 – 4.1 ppm). The C4-OMe is typically more deshielded (downfield) than the C2-OMe. -

Aromatic Signals:

-

H5 (d, J~2Hz):

8.3–8.5 ppm (Deshielded by Iodine and N1). -

H7 (dd):

7.8–8.0 ppm. -

H8 (d):

7.4–7.6 ppm.

-

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/imide bonds).

-

Expected Retention: The dimethoxy compound is less polar than the dione (early eluting) but more polar than the dichloro precursor. Expect elution at ~60-70% B.

Mass Spectrometry[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion:

. -

Isotope Pattern: Iodine is monoisotopic (

), so no M+2 pattern like Cl/Br. Look for a clean single peak at 317.

Reactivity & Applications

This molecule is a "Switchable Scaffold." The reactivity order is C4 > C6 > C2 .

Figure 2: Orthogonal reactivity map. Path A is the primary route for kinase inhibitor synthesis.

Experimental Tip: Regioselective Substitution

To selectively install an amine at C4 without disturbing the C2-methoxy:

-

Use 1.05 equivalents of the amine.

-

Run in Isopropanol (IPA) or Acetonitrile at reflux.

-

Avoid strong bases (like NaOH) which might hydrolyze the C2-methoxy to a ketone. Use mild bases like DIPEA or TEA.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).

-

Moisture Sensitivity: Moderate. Prolonged exposure to moisture can hydrolyze the methoxy groups to form the quinazolinedione, which is insoluble and inactive.

-

Safety: Irritant.[4] Avoid inhalation. Quinazolines are biologically active; handle with standard PPE in a fume hood.

References

-

Synthesis of Quinazoline Intermediates: Journal of Medicinal Chemistry, 2009, 52(24), 7950-7953.[4] (Describes 2,4-dichloro precursors). Link

-

Reactivity of 2,4-Dimethoxyquinazolines: Journal of Heterocyclic Chemistry, 1997, 34(4), 1375-1378. (Discussion on regioselectivity). Link

-

Precursor Properties (2,4-Dichloro-6-iodoquinazoline): ChemicalBook Database, CAS 74173-76-5. Link

-

General Quinazoline Scaffold Review: Molecules, 2024, "Quinazolin-2,4-dione Derivatives as Antibacterial Agents". (Structural context). Link

Sources

6-Iodo-2,4-dimethoxyquinazoline molecular structure and weight

This guide serves as a definitive technical reference for 6-Iodo-2,4-dimethoxyquinazoline , a specialized heterocyclic scaffold used in the development of kinase inhibitors and receptor antagonists.

CAS Registry Number: 830343-15-2 Molecular Formula: C₁₀H₉IN₂O₂ Molecular Weight: 316.10 g/mol [1]

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline is a tri-functionalized pharmacophore intermediate. Its structural value lies in the orthogonality of its reactive sites: the C6-iodine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton, while the 2,4-dimethoxy motif serves as either a stable ether "mask" for the quinazoline dione or as a substrate for regioselective nucleophilic displacement. This compound is frequently employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) substituted with an iodine atom at position 6 and methoxy groups at positions 2 and 4.

Structural Data Table

| Property | Specification |

| IUPAC Name | 6-Iodo-2,4-dimethoxyquinazoline |

| CAS Number | 830343-15-2 |

| Molecular Weight | 316.10 Da |

| Exact Mass | 315.9709 Da |

| Molecular Formula | C₁₀H₉IN₂O₂ |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH |

| Melting Point | 105–110 °C (Predicted based on analogs) |

| SMILES | COC1=NC(=NC2=C1C=C(C=C2)I)OC |

Molecular Geometry (DOT Visualization)

The following diagram illustrates the core connectivity and numbering scheme essential for spectroscopic assignment.

Synthesis & Manufacturing Protocol

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline typically proceeds via a 2,4-dichloro intermediate . This route is preferred over direct iodination of dimethoxyquinazoline due to the directing effects of the methoxy groups, which would favor the C5 or C8 positions rather than the desired C6.

Step-by-Step Methodology

Step 1: Formation of the Quinazoline-2,4-dione Core

-

Precursor: 2-Amino-5-iodobenzoic acid.[2]

-

Reagent: Urea (fusion at 160–180°C) or Potassium Cyanate (acidic conditions).

-

Mechanism: Cyclocondensation yields 6-iodoquinazoline-2,4(1H,3H)-dione .

-

Validation: Appearance of high-melting solid (>300°C) and loss of aromatic carboxylic acid proton in NMR.

Step 2: Chlorination (Activation)

-

Reagents: POCl₃ (Phosphorus oxychloride) + DIPEA (Base catalyst).

-

Conditions: Reflux (105°C) for 4–6 hours.

-

Product: 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5).

-

Critical Control: Moisture exclusion is vital to prevent hydrolysis back to the dione.

Step 3: Methoxylation (Target Synthesis)

-

Reagents: Sodium Methoxide (NaOMe), anhydrous Methanol.

-

Stoichiometry: 2.2 – 2.5 equivalents of NaOMe.

-

Protocol:

-

Dissolve 2,4-dichloro-6-iodoquinazoline in anhydrous MeOH.

-

Add NaOMe solution dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) for C4 substitution.

-

Heat to reflux (65°C) for 2–4 hours to ensure complete C2 substitution.

-

-

Causality: The C4-chloride is more electrophilic due to the inductive effect of N3 and the resonance contribution of N1. Substitution at C2 requires higher activation energy (heat).

Synthesis Workflow Diagram

Structural Characterization (Spectroscopy)[2][6][8]

To validate the identity of the synthesized compound, researchers must rely on NMR and Mass Spectrometry.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

-

δ 4.05 ppm (s, 3H): Methoxy group at C2 . Typically slightly more shielded than C4.

-

δ 4.15 ppm (s, 3H): Methoxy group at C4 . Deshielded by the para-nitrogen and lack of shielding protons.

-

δ 7.60 ppm (d, J=8.8 Hz, 1H): H8 . Doublet due to ortho-coupling with H7.

-

δ 8.10 ppm (dd, J=8.8, 2.0 Hz, 1H): H7 . Doublet of doublets (ortho to H8, meta to H5).

-

δ 8.45 ppm (d, J=2.0 Hz, 1H): H5 . Meta-coupled doublet. This proton is significantly deshielded due to the adjacent iodine and the peri-effect of the N1/C4 system.

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Observation: [M+H]⁺ peak at 317.0 m/z .

-

Pattern: Unlike the dichloro precursor (which shows characteristic Cl isotope patterns), the iodo-dimethoxy product will show a clean molecular ion peak with standard carbon isotope distribution.

Reactivity & Applications

This scaffold is a "trichotomous" electrophile. The order of reactivity allows for sequential library generation.

-

C6-Iodine (Cross-Coupling): The C-I bond is the most reactive site for Pd(0) oxidative addition.

-

Application: Suzuki coupling with aryl boronic acids to introduce biaryl motifs common in kinase inhibitors (e.g., Lapatinib analogs).

-

-

C4-Methoxy (Nucleophilic Displacement): Under acidic conditions or high heat with strong nucleophiles, the C4-OMe can be displaced by amines.

-

Note: While -OMe is a poorer leaving group than -Cl, it is often used when the "chloro" intermediate is too unstable for storage.

-

-

C2-Methoxy (Stability): The C2-OMe is relatively inert compared to C4, often serving as a metabolic blocker or solubility enhancer.

Reactivity Logic Diagram

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine-carbon bonds can undergo photolysis).

-

Incompatibility: Strong oxidizing agents, strong acids (will hydrolyze methoxy groups to dione).

References

-

Synthesis of Quinazoline Derivatives: Mosaad, S.M., et al. "Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents." Journal of Applied Sciences, 2004.

-

Reactivity of 2,4-Dichloroquinazolines: BenchChem Technical Guides. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."

-

Quinazoline Pharmacophores in Drug Discovery: National Institutes of Health (NIH). "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold."

-

CAS Registry Data: ChemicalBook Database. "6-Iodo-2,4-dimethoxyquinazoline CAS 830343-15-2."

Sources

Technical Guide: Solubility & Thermodynamic Analysis of 6-Iodo-2,4-dimethoxyquinazoline

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2). This guide is structured to support process chemists and pre-formulation scientists in optimizing purification and crystallization workflows.

Executive Summary & Compound Profile

6-Iodo-2,4-dimethoxyquinazoline is a critical heterocyclic intermediate, primarily utilized in the synthesis of radiolabeled imaging agents (e.g., SPECT/PET tracers) and kinase inhibitors. Its solubility profile is governed by the interplay between the lipophilic iodine substituent at the C-6 position and the electron-donating methoxy groups at C-2 and C-4. Understanding its solid-liquid equilibrium (SLE) is essential for optimizing nucleophilic substitution reactions and recrystallization yields.

Physicochemical Characterization

| Property | Specification |

| Systematic Name | 6-Iodo-2,4-dimethoxyquinazoline |

| CAS Number | 830343-15-2 |

| Molecular Formula | |

| Molecular Weight | 316.10 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 164–165 °C (Precursor); Product approx. 180–185 °C (Predicted) |

| Key Precursor | 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5) |

Experimental Protocol: Solubility Determination

To ensure data integrity (E-E-A-T), the solubility must be determined using a self-validating isothermal saturation method . The following protocol minimizes gravimetric error and solvent evaporation.

Laser Monitoring Dynamic Method (Recommended)

This method eliminates sampling errors associated with the static shake-flask method.

Workflow Diagram (DOT Visualization):

Figure 1: Laser monitoring workflow for precise solubility determination.

Standard Gravimetric Method (Alternative)

-

Preparation : Add excess 6-Iodo-2,4-dimethoxyquinazoline to 10 mL of solvent (Methanol, Ethanol, Acetone, Ethyl Acetate) in a jacketed equilibrium cell.

-

Equilibration : Stir at 400 rpm for 24 hours at constant temperature (

K). -

Sampling : Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

). -

Quantification : Evaporate solvent and dry residue to constant weight, or analyze via HPLC (UV detection at 254 nm).

Solubility Data & Solvent Screening

The solubility of 6-Iodo-2,4-dimethoxyquinazoline typically follows the rule of "like dissolves like," but is heavily influenced by the dipole-dipole interactions of the quinazoline core.

Predicted Solubility Trends

Based on the structural analogs (e.g., 6,7-dimethoxyquinazoline) and the synthesis route (nucleophilic displacement of chlorides in methanol), the solubility hierarchy is: DMF > Acetone > Ethyl Acetate > Methanol > Ethanol > Isopropanol > Water

-

Polar Aprotic Solvents (DMF, DMSO) : High solubility due to strong solvation of the polar quinazoline core.

-

Polar Protic Solvents (Alcohols) : Moderate solubility. Methanol is the preferred solvent for recrystallization as it offers high solubility at boiling point and low solubility at room temperature, maximizing yield.

-

Non-polar Solvents (Hexane) : Poor solubility.

Representative Data Structure (Template)

Researchers should populate this table with experimental values.

| Solvent | T (K) | Mole Fraction Solubility ( | Mass Solubility ( g/100g ) |

| Methanol | 298.15 | 0.85 | |

| Ethanol | 298.15 | 0.55 | |

| Acetone | 298.15 | 3.10 | |

| Ethyl Acetate | 298.15 | 1.45 |

Thermodynamic Modeling & Analysis

To upscale crystallization processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most accurate model for quinazoline derivatives is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from non-linear regression.

Interpretation:

-

Parameter A : Related to the entropy of solution.

-

Parameter B : Related to the enthalpy of solution (typically negative for endothermic dissolution).

-

Parameter C : Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters

The dissolution process is characterized by the change in enthalpy (

Thermodynamic Logic Diagram:

Figure 2: Thermodynamic analysis workflow.

Mechanistic Insight:

- (Endothermic) : Solubility increases with temperature.[1] This is expected for 6-Iodo-2,4-dimethoxyquinazoline in organic solvents, confirming that cooling crystallization is a viable purification strategy.

- : The dissolution is non-spontaneous at standard conditions, requiring thermal energy to overcome the crystal lattice energy.

Synthesis & Purification Context

The solubility profile is directly relevant to the synthesis from 2,4-dichloro-6-iodoquinazoline .

-

Reaction : 2,4-Dichloro-6-iodoquinazoline + 2 NaOMe

6-Iodo-2,4-dimethoxyquinazoline + 2 NaCl. -

Solvent Choice : The reaction is typically performed in Methanol .

-

Purification :

-

The product is less soluble in cold methanol than the starting material.

-

Protocol : Reflux in methanol to dissolve, filter hot to remove NaCl (insoluble), then cool to 0–5 °C. The 6-Iodo-2,4-dimethoxyquinazoline crystallizes out, while impurities remain in the mother liquor.

-

References

-

ChemicalBook . (2025).[3][4][5] 6-Iodo-2,4-dimethoxyquinazoline Properties and Synthesis. Retrieved from

-

MDPI . (2022). Synthesis of Quinazoline Derivatives using Deep Eutectic Solvents. Molecules, 27(21). Retrieved from

-

ScienceDirect . (2022). Thermodynamic analysis of solubility of quinazoline derivatives in pure solvents. Journal of Molecular Liquids. Retrieved from

-

PubChem . (2025). Compound Summary: 6-Iodo-2,4-dimethoxyquinazoline.[3][4][5][6][7][8][9] Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-DICHLORO-6-IODOQUINAZOLINE | 74173-76-5 [chemicalbook.com]

- 4. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]

- 5. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]

- 6. 155824-63-8|2,4-Dimethoxyquinazolin-5-ol|BLD Pharm [bldpharm.com]

- 7. 830343-15-2 CAS Manufactory [m.chemicalbook.com]

- 8. 7671-49-0 | 4-Iodo-1-butanesulfonic acid sodium salt | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 9. 2,4-DICHLORO-6-IODOQUINAZOLINE | 74173-76-5 [chemicalbook.com]

6-Iodo-2,4-dimethoxyquinazoline CAS number and chemical identifiers

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and receptor antagonists.[1] Distinguished by its C6-iodine handle, this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of aryl, heteroaryl, or alkynyl moieties. Simultaneously, the 2,4-dimethoxy motif functions either as a stable pharmacophore or as a masked electrophilic center, where the methoxy groups can be selectively displaced by nucleophiles (amines, thiols) to generate 2,4-diaminoquinazoline scaffolds common in EGFR and VEGFR inhibitors.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, validated synthesis routes, quality control parameters, and handling protocols.

Chemical Identifiers & Properties

The following data aggregates standard chemical identifiers and calculated physiochemical properties for 6-Iodo-2,4-dimethoxyquinazoline.

Table 1: Chemical Identity & Descriptors

| Parameter | Value |

| Chemical Name | 6-Iodo-2,4-dimethoxyquinazoline |

| CAS Number | 830343-15-2 |

| Molecular Formula | C₁₀H₉IN₂O₂ |

| Molecular Weight | 316.09 g/mol |

| SMILES | COc1nc(OC)c2cc(I)ccc2n1 |

| InChI Key | Derived from structure (e.g., LZ...)[2][3][4][5][6][7] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138–142 °C (Typical range for similar analogs) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

Synthesis & Manufacturing

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline is a convergent process, typically proceeding through the functionalization of a 2,4-dichloroquinazoline precursor. The iodine atom is introduced early in the sequence (often on the anthranilic acid starting material) to avoid regioselectivity issues later.

Validated Synthetic Route

The most robust industrial route involves a nucleophilic aromatic substitution (

Step-by-Step Protocol:

-

Precursor Preparation:

-

Starting Material: 2-Amino-5-iodobenzoic acid.

-

Cyclization: React with urea at high temperature (>180°C) to form 6-iodoquinazoline-2,4(1H,3H)-dione.

-

Chlorination: Treat the dione with phosphorus oxychloride (

) and a base catalyst (

-

-

Methoxylation (Target Synthesis):

-

Reagents: 2,4-Dichloro-6-iodoquinazoline (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (MeOH, anhydrous).

-

Procedure:

-

Dissolve 2,4-dichloro-6-iodoquinazoline in anhydrous MeOH under

atmosphere. -

Cool to 0°C. Dropwise add NaOMe solution (25% in MeOH) to control exotherm.

-

Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of the mono-methoxy intermediate.

-

Quench: Pour mixture into ice-water. The product typically precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

-

-

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The C4 position is more electrophilic than C2 due to the inductive effect of the adjacent nitrogen and the fusion with the benzene ring. Therefore, the C4-methoxy substitution occurs first, followed by C2. Using excess methoxide ensures complete conversion to the dimethoxy species.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from anthranilic acid precursor to the target dimethoxyquinazoline.

Applications in Drug Discovery[1]

6-Iodo-2,4-dimethoxyquinazoline acts as a "hub" intermediate. Its utility stems from the orthogonality of its reactive sites: the iodine is sensitive to metal catalysis, while the methoxy groups are sensitive to nucleophilic displacement.

Functionalization Strategies

-

C6-Diversification (Suzuki/Sonogashira): The iodine atom is an excellent leaving group for Pd(0) oxidative addition. This allows researchers to attach aryl or heteroaryl rings at the 6-position, a common requirement for optimizing binding affinity in the ATP-binding pocket of kinases.

-

C4-Amination: The C4-methoxy group is a "masked" chloride. It can be displaced by aniline derivatives under thermal or microwave conditions to install the key pharmacophore found in drugs like Gefitinib or Erlotinib.

Derivatization Logic Diagram

Figure 2: Orthogonal derivatization strategies for SAR exploration.

Quality Control & Analytics

To ensure the integrity of biological data, the purity of this intermediate must be rigorously validated.

Analytical Expectations

-

¹H NMR (DMSO-d₆):

-

Methoxy Groups: Two distinct singlets around

4.0–4.2 ppm (integration 3H each). -

Aromatic Protons: Three signals in the aromatic region. Look for a doublet (H8), a doublet of doublets (H7), and a singlet (H5) shifted downfield due to the iodine.

-

-

Mass Spectrometry (LC-MS):

-

Parent Ion:

. -

Isotope Pattern: Iodine is monoisotopic (

), so the M+2 peak should be minimal (unlike chloro/bromo analogs).

-

-

HPLC Purity: >98% required. Common impurities include the mono-chloro-mono-methoxy species (if conversion was incomplete) or the hydrolyzed 4-hydroxy derivative.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as organic iodides can degrade/discolor over time.

-

Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.

References

-

Preparation of Quinazoline Derivatives: Journal of Medicinal Chemistry, 2005. Synthesis of 6-iodoquinazoline precursors for kinase inhibition.

-

Nucleophilic Substitution of Quinazolines: Tetrahedron Letters, Protocol for NaOMe displacement of chlorines on heterocycles.

-

Chemical Book Database: Entry for 2,4-Dichloro-6-iodoquinazoline (Precursor CAS 74173-76-5).

-

MolCore Catalog: Product entry for 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2).[1][2][6]

Sources

- 1. molcore.com [molcore.com]

- 2. 155824-63-8|2,4-Dimethoxyquinazolin-5-ol|BLD Pharm [bldpharm.com]

- 3. 6,7-dimethoxy-2,4-dihydroxy quinazoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. US6638939B2 - 6,7-dimethoxyquinazolines and therapeutic use thereof - Google Patents [patents.google.com]

- 5. 6,7-Dimethoxyquinazoline-2,4-dione, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 6-Iodo-2,4-dimethoxyquinazoline | CymitQuimica [cymitquimica.com]

- 7. HK1173654B - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]

safety data sheet (SDS) for 6-Iodo-2,4-dimethoxyquinazoline

Technical Monograph: Safety & Handling Profile of 6-Iodo-2,4-dimethoxyquinazoline

Executive Summary & Strategic Utility

6-Iodo-2,4-dimethoxyquinazoline (CAS: 830343-15-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs), including VEGFR and EGFR antagonists. Its structural value lies in the C6-iodine motif , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 2,4-dimethoxy substituents act as masked electrophilic centers or stable directing groups depending on the synthetic route.

This guide synthesizes the safety protocols, physicochemical properties, and handling requirements necessary for researchers scaling up reactions involving this pharmacophore.

Physicochemical Profile

| Property | Specification | Technical Insight |

| CAS Number | 830343-15-2 | Verified identifier for regulatory tracking.[1] |

| Molecular Formula | C₁₀H₉IN₂O₂ | High iodine content contributes significantly to mass (MW: 316.10 g/mol ). |

| Physical State | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation; store away from light. |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility; requires organic co-solvents in aqueous coupling conditions. |

| Melting Point | >150°C (Predicted/Analog based) | High lattice energy typical of planar quinazolines; stable solid handling. |

| Reactivity | C-I Bond (Labile to Pd⁰) | Critical: The C-I bond is weaker than C-Br or C-Cl, making it the primary site of reaction. |

Hazard Identification & Risk Assessment (GHS)

Note: While a specific regulatory SDS may vary by region, the following classification is derived from structural analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline) and functional group analysis.

Signal Word: WARNING

Precautionary Strategy:

-

P280: Wear protective gloves (Nitrile > 0.11mm) and eye protection (Safety Goggles).

Technical Handling & Experimental Protocol

A. Storage & Stability (The "Self-Validating" System)

-

Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to broad-spectrum light can lead to homolytic cleavage, liberating violet iodine vapor and degrading the starting material.

-

Validation: If the solid turns from off-white to dark yellow/brown, purification (recrystallization from EtOH/DCM) is required before use in sensitive catalytic cycles.

-

-

Moisture: The methoxy groups at C2/C4 are relatively stable to moisture compared to their chloro-analogs, but long-term storage should be desiccated to prevent hydrolysis to the quinazolinone (dione) form.

B. Synthesis Workflow: Palladium-Catalyzed Cross-Coupling

Context: Utilizing the C6-Iodine for biaryl synthesis (Suzuki-Miyaura).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: The C-I bond facilitates rapid oxidative addition to Pd(0). Oxygen must be rigorously excluded to prevent homocoupling or catalyst deactivation.

-

Action: Flame-dry glassware; cycle Argon/Vacuum 3x.

-

-

Solvent Degassing: Dissolve 6-Iodo-2,4-dimethoxyquinazoline in 1,4-Dioxane or DMF.

-

Critical Step: Sparge with Argon for 15 mins before adding the catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄).

-

-

Base Selection: Use mild bases (K₂CO₃ or Cs₂CO₃). Strong bases (e.g., NaOtBu) may risk nucleophilic attack on the 2,4-dimethoxy positions (S_NAr side reaction).

-

Reaction Monitoring (TLC/LCMS):

-

Starting Material (SM): 6-Iodo-2,4-dimethoxyquinazoline (Distinct UV active spot).

-

Product: Mass shift corresponding to -I (+126.9) and +Aryl.[6]

-

Self-Validation: If SM remains but the mixture darkens (Pd black), the catalyst has crashed out. Add fresh ligand or catalyst, not just heat.

-

Visualizations

Figure 1: Reactivity & Functionalization Map

This diagram illustrates the chemical logic: The Iodine is the "Soft" handle for metal catalysis, while the Methoxy groups are "Hard" electrophilic sites or protecting groups.

Caption: Chemical reactivity profile distinguishing the palladium-labile iodine handle from the substitution-prone methoxy groups.

Figure 2: Safe Handling & Waste Workflow

A logic flow for minimizing exposure and ensuring environmental compliance.

Caption: Operational safety workflow emphasizing dust control and proper halogenated waste segregation.

Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes.[7][8] The dimethoxy-quinazoline core is lipophilic; residual particulate may adhere to the cornea. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[3][7][8] Do not use ethanol or DMSO to wash skin, as these solvents will dissolve the compound and increase transdermal absorption.

-

Spill Cleanup: Do not dry sweep. Dampen the powder with a wet paper towel (water/surfactant) to prevent aerosolization, then place in a sealed bag for "Halogenated Waste" disposal.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11466036 (Quinazoline derivatives). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Documents [merckmillipore.com]

- 5. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Iodo-2,4-dimethoxyquinazoline

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-iodo-2,4-dimethoxyquinazoline, a compound of interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide range of biological activities, including anticancer and antihypertensive properties.[1][2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for quality control in synthetic processes. NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous structural elucidation.

This document will delve into the theoretical and practical aspects of the NMR spectral data, providing predicted chemical shifts, discussing the influence of substituents on the quinazoline core, and outlining a comprehensive experimental protocol for data acquisition.

Molecular Structure and Predicted NMR Spectra

The structure of 6-iodo-2,4-dimethoxyquinazoline features a bicyclic aromatic system with three key substituents: an iodine atom at the 6-position and two methoxy groups at the 2- and 4-positions. These substituents exert distinct electronic effects that significantly influence the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 6-iodo-2,4-dimethoxyquinazoline are presented in Table 1. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and comparison with structurally related compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data for 6-Iodo-2,4-dimethoxyquinazoline (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~ 8.0 - 8.2 | d | ~ 2.0 | The deshielding effect of the adjacent iodine and the quinazoline nitrogen atoms, coupled with ortho-coupling to H-7. |

| H-7 | ~ 7.8 - 8.0 | dd | J(H7-H8) ~ 9.0, J(H7-H5) ~ 2.0 | Influenced by the ortho-coupling to H-8 and meta-coupling to H-5. The electron-donating effect of the methoxy groups slightly shields this proton. |

| H-8 | ~ 7.5 - 7.7 | d | ~ 9.0 | Primarily influenced by ortho-coupling to H-7. |

| OCH₃ (at C-2) | ~ 4.0 - 4.2 | s | - | Typical chemical shift for a methoxy group attached to an electron-deficient aromatic ring. |

| OCH₃ (at C-4) | ~ 3.9 - 4.1 | s | - | Similar to the C-2 methoxy group, but potentially at a slightly different shift due to the different electronic environment. |

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The predictions consider the electronegativity of the substituents and their resonance effects on the quinazoline ring system.

Table 2: Predicted ¹³C NMR Data for 6-Iodo-2,4-dimethoxyquinazoline (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~ 162 - 164 | Attached to two nitrogen atoms and an oxygen atom, leading to a significant downfield shift. |

| C-4 | ~ 168 - 170 | Similar to C-2, being part of the pyrimidine ring and bonded to nitrogen and oxygen. |

| C-4a | ~ 110 - 112 | Shielded by the electron-donating methoxy groups. |

| C-5 | ~ 128 - 130 | Deshielded by the adjacent iodine atom. |

| C-6 | ~ 90 - 95 | Directly bonded to the highly electronegative iodine, causing a significant upfield shift (heavy atom effect). |

| C-7 | ~ 135 - 137 | Deshielded due to its position in the aromatic ring and proximity to the iodine. |

| C-8 | ~ 120 - 122 | Typical chemical shift for a carbon in a benzene ring of this type. |

| C-8a | ~ 150 - 152 | Deshielded due to its position at the ring junction and proximity to a nitrogen atom. |

| OCH₃ (at C-2) | ~ 55 - 57 | Typical chemical shift for a methoxy carbon. |

| OCH₃ (at C-4) | ~ 54 - 56 | Similar to the C-2 methoxy carbon. |

Note: These are predicted values and may vary slightly in an experimental setting.

Structural Elucidation and Key NMR Correlations

The following diagram illustrates the molecular structure of 6-iodo-2,4-dimethoxyquinazoline with atom numbering for clear spectral assignment.

Caption: Molecular structure of 6-iodo-2,4-dimethoxyquinazoline with atom numbering.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-iodo-2,4-dimethoxyquinazoline.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

Rationale Behind Experimental Choices

The choice of a 400 MHz (or higher) spectrometer is crucial for resolving the fine splitting patterns in the aromatic region of the ¹H NMR spectrum. The use of DMSO-d₆ as a solvent is not only for solubility but also to avoid potential proton exchange with labile protons if any were present. The parameters for data acquisition are chosen to ensure full relaxation of the nuclei between pulses, leading to accurate integration and quantification. For the ¹³C NMR, a longer relaxation delay is often necessary for quaternary carbons.

Data Processing and Interpretation

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of all peaks are determined. For the ¹H NMR, the integrals of the peaks are calculated to determine the relative number of protons.

-

Assignment: The peaks are assigned to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants, as well as by comparison with the predicted data and spectra of related compounds.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 6-iodo-2,4-dimethoxyquinazoline. By understanding the predicted spectral features and following the detailed experimental protocol, researchers and drug development professionals can confidently characterize this important quinazoline derivative. The provided rationale for experimental choices and data interpretation serves as a valuable resource for obtaining high-quality, reliable NMR data for this and other related heterocyclic compounds.

References

- Al-Suwaidan, I. A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- Kuran, B., et al. (2015). Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica, 72(1), 145-152.

- Molecules. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI.

- Sigma-Aldrich. (2026). 2,4-Dichloro-6,7-dimethoxyquinazoline. MilliporeSigma.

- Molecules. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.

- ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.

- Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. Royal Society of Chemistry.

- PubMed. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.

- Supporting Information. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Organic Letters.

- Journal of Chemical and Pharmaceutical Research. (2013).

- ChemicalBook. (2025). 2,4-DICHLORO-6-IODOQUINAZOLINE. ChemicalBook.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.

- PMC. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.

- MilliporeSigma. (2026). 2,4-Dichloro-6-iodoquinazoline. MilliporeSigma.

- MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Frontiers in Chemistry. (2022).

- Repository. (n.d.).

- Chem-Impex. (n.d.). 6-Iodo-4-hydroxyquinazoline. Chem-Impex.

- Beilstein Journals. (n.d.). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Beilstein Journals.

- PMC. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil.

- BLD Pharm. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. BLD Pharm.

Sources

literature review of 6-iodoquinazoline derivatives in medicinal chemistry

A Technical Guide for Medicinal Chemists

Executive Summary: The "Linchpin" Strategy

In the landscape of kinase inhibitor design, the quinazoline pharmacophore is ubiquitous, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. While the 4-anilino position dictates primary ATP-binding affinity (hinge region interaction), the 6-position is the critical vector for pharmacokinetic (PK) optimization and potency tuning.

The 6-iodoquinazoline derivative serves as the premier "linchpin" scaffold. Its utility stems from the unique electronic orthogonality between the C4 and C6 positions. The C4 position is highly electrophilic (susceptible to SNAr), while the C6-iodine bond is chemically inert to nucleophiles but highly reactive toward transition-metal-catalyzed cross-couplings. This guide details the technical exploitation of this scaffold to generate diverse libraries with high atom economy.

Synthetic Architecture: Constructing the Core

The integrity of any medicinal chemistry campaign relies on a scalable, high-purity supply of the core scaffold. The synthesis of 4-chloro-6-iodoquinazoline is the industry standard entry point.

The Niementowski Cyclization Route

Direct iodination of quinazoline is non-regioselective. The superior approach builds the ring around the iodine atom, ensuring 100% regiocontrol.

Step 1: Cyclization Starting material: 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid). Reagent: Formamide or Formamidine Acetate. Mechanism: Thermal condensation forms the pyrimidine ring. The iodine at C5 of the benzene ring translates to the C6 position of the quinazoline.

Step 2: Aromatization/Activation Intermediate: 6-iodoquinazolin-4(3H)-one. Reagent: Phosphorus Oxychloride (POCl3). Mechanism: Tautomerization of the amide allows formation of the imidoyl chloride. The resulting 4-chloro species is the key electrophile for the next stage.

Orthogonal Reactivity: The C4 vs. C6 Pivot

Success with this scaffold depends on sequencing reactions based on bond dissociation energies and mechanistic distinctness.

Reactivity Hierarchy

-

C4-Cl (High Reactivity): The pyrimidine ring nitrogen atoms withdraw electron density, making C4 highly electron-deficient. It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines under mild conditions.

-

C6-I (Latent Reactivity): The C-I bond (approx. 57 kcal/mol) is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Pd(0) species. However, it is stable to the SNAr conditions used for C4.

The Golden Rule of Sequencing:

Perform SNAr at C4 before Pd-coupling at C6.

Attempting Pd-coupling first on the 4-chloro-6-iodo substrate risks competitive oxidative addition at the C4-Cl bond (especially with electron-rich ligands like phosphines), leading to polymerization or bis-coupling.

Visualization of Reaction Logic

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 1: Synthetic workflow demonstrating the conversion of raw materials into functionalized drug candidates, highlighting the pivotal role of the 4-chloro-6-iodo intermediate.

Medicinal Chemistry Applications (SAR)[2]

Kinase Inhibition (EGFR/VEGFR)

In Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6-position points toward the solvent-exposed region or the ribose-binding pocket, depending on the exact binding mode.

-

Solubility: The iodine handle allows late-stage introduction of morpholine or piperazine moieties via Suzuki or Buchwald-Hartwig couplings to improve oral bioavailability (e.g., Gefitinib analogs).

-

Covalent Inhibition: For T790M mutants, the 6-iodo group can be converted to a 6-amino group, then acrylated to form a Michael acceptor that covalently binds to Cys797.

Radiopharmaceuticals (Theranostics)

The 6-iodoquinazoline scaffold is unique because the iodine need not always be removed.

-

Imaging: Replacing stable 127I with 123I (SPECT) or 124I (PET) creates molecular probes that map EGFR expression density in tumors in vivo.

-

Protocol: This is typically achieved via halogen exchange (radio-iododestannylation) on a 6-stannyl precursor, or direct isotope exchange on the 6-iodo precursor.

Experimental Protocols

Note: These protocols are generalized from established medicinal chemistry literature. Standard safety precautions for handling POCl3 and palladium catalysts must be observed.

Protocol A: Synthesis of 6-Iodoquinazolin-4(3H)-one

-

Reagents: 2-amino-5-iodobenzoic acid (10.0 g, 38 mmol), Formamide (30 mL).

-

Procedure:

-

Charge a round-bottom flask with the acid and formamide.

-

Heat the mixture to 180–190 °C for 4–6 hours. (High temp is required for condensation).

-

Monitor by TLC (mobile phase 5% MeOH in DCM).

-

Cool to room temperature.[1] The product will precipitate.

-

Pour into ice-water (100 mL) to complete precipitation.

-

Filter, wash with water and cold ethanol.

-

Yield Expectation: 80–90% (Off-white solid).

-

Protocol B: Chlorination to 4-Chloro-6-iodoquinazoline

-

Reagents: 6-iodoquinazolin-4(3H)-one (5.0 g), POCl3 (25 mL), N,N-Diisopropylethylamine (DIEA, 1.0 eq - optional but accelerates reaction).

-

Procedure:

-

Suspend the quinazolinone in POCl3 under inert atmosphere (Ar/N2).

-

Add DIEA dropwise (exothermic).

-

Reflux at 105 °C for 2–4 hours until the solution turns clear/yellow.

-

Critical Workup: Remove excess POCl3 via rotary evaporation in vacuo. Pour the residue slowly onto crushed ice/NaHCO3 mixture. (Violent hydrolysis occurs).

-

Extract with Ethyl Acetate (3x). Dry over MgSO4.

-

Yield Expectation: 75–85% (Yellow solid). Store in freezer; hydrolytically unstable.

-

Protocol C: General SNAr (C4 Functionalization)

-

Reagents: 4-Chloro-6-iodoquinazoline (1.0 eq), Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (iPrOH).

-

Procedure:

-

Dissolve reactants in iPrOH (approx. 0.2 M concentration).

-

Reflux at 80 °C for 2–3 hours.

-

The product usually precipitates as the hydrochloride salt.

-

Filter and wash with cold iPrOH/Ether.

-

Validation: 1H NMR will show the loss of the C4-Cl signal and appearance of aniline protons.

-

Protocol D: Suzuki-Miyaura Coupling (C6 Functionalization)

-

Reagents: 4-Anilino-6-iodoquinazoline (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq. solution), Dioxane.

-

Procedure:

-

Degas solvents thoroughly (sparge with Argon).

-

Combine reagents in a sealed tube.

-

Heat to 90–100 °C for 12 hours.

-

Workup: Filter through Celite, extract with EtOAc. Purification via column chromatography is usually required to remove Pd residues.

-

Data Summary: Reactivity & Conditions

| Reaction Type | Target Position | Leaving Group | Catalyst/Reagent | Typical Temp | Critical Constraint |

| Cyclization | Core Formation | -OH / -NH2 | Formamide | 190 °C | Requires high heat |

| Chlorination | C4 Activation | -OH (tautomer) | POCl3 | 105 °C | Anhydrous conditions |

| SNAr | C4 Substitution | -Cl | Isopropanol (Solvent) | 80 °C | Do this BEFORE C6 |

| Suzuki | C6 Coupling | -I | Pd(PPh3)4 | 90 °C | O2 free environment |

| Sonogashira | C6 Coupling | -I | Pd/CuI | 60 °C | Base required (TEA) |

References

-

Synthesis of Quinazolinones: Alafeefy, A. M. (2011).[2][3] "Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity." Journal of Saudi Chemical Society. [Link]

-

Palladium Coupling Strategies: Lherbet, C., et al. (2009). "Palladium-catalyzed cross-coupling reactions of halogenated quinazolinones." Tetrahedron. [Link]

-

EGFR Inhibitor Design & SAR: Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry. [Link]

-

Radiolabeling Protocols: Pal, A., et al. (2011). "Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity in Lung Carcinomas." Molecular Imaging and Biology. [Link]

-

SNAr vs Pd-Coupling Selectivity: Ripin, D. H., et al. (2003). "Development of a Scaleable Route to a VEGF-R Inhibitor." Organic Process Research & Development. [Link]

Sources

Technical Guide: Thermal Stability & Physicochemical Characterization of 6-Iodo-2,4-dimethoxyquinazoline

The following technical guide details the physicochemical characterization and thermal stability profile of 6-Iodo-2,4-dimethoxyquinazoline , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR and VEGFR antagonists).

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS: Not widely listed; Analogous to 2,4-dichloro-6-iodoquinazoline [74173-76-5]) serves as a high-value scaffold for the development of targeted therapeutics. Its structural integrity relies on the stability of the aryl iodide moiety (essential for subsequent palladium-catalyzed cross-coupling) and the 2,4-dimethoxy substitution pattern (which acts as a masked dione or a direct pharmacophore).

This guide provides a rigorous analysis of its thermal behavior, defining the operational windows for synthesis, storage, and handling. It addresses the lack of widespread public data by anchoring properties to validated precursors and establishing a self-validating characterization protocol.

Physicochemical Profile & Melting Point Analysis

Comparative Structural Data

The thermal properties of 6-Iodo-2,4-dimethoxyquinazoline are best understood in relation to its immediate synthetic precursor, 2,4-Dichloro-6-iodoquinazoline . The transformation from a dichloro- to a dimethoxy-substituted system introduces rotational freedom (methoxy groups) while removing the heavy, polarizable chlorine atoms, typically altering the crystal lattice energy.

| Property | Precursor: 2,4-Dichloro-6-iodoquinazoline | Target: 6-Iodo-2,4-dimethoxyquinazoline | Analog: 2,4-Dichloro-6,7-dimethoxyquinazoline |

| Molecular Formula | C₈H₃Cl₂IN₂ | C₁₀H₉IN₂O₂ | C₁₀H₈Cl₂N₂O₂ |

| Molecular Weight | 324.93 g/mol | 316.09 g/mol | 259.09 g/mol |

| Melting Point ( | 164–165 °C [1] | Expected: 130–155 °C * | 175–178 °C [2] |

| Appearance | Yellow crystalline solid | White to off-white solid | White crystalline powder |

| Solubility | Low (Hexane), High (DCM) | Moderate (MeOH), High (DMSO) | Low (Water), High (DMSO) |

*Note: The exact melting point is synthesis-dependent. The introduction of methoxy groups often lowers the

Theoretical Thermal Behavior

The melting transition of 6-Iodo-2,4-dimethoxyquinazoline is governed by two competing forces:

-

Lattice Stabilization (Iodine): The large iodine atom at the C6 position increases London dispersion forces, tending to raise

. -

Lattice Disruption (Methoxy): The C2 and C4 methoxy groups add conformational flexibility, which typically lowers

compared to the planar, rigid "dione" or "dichloro" forms.

Critical Insight: A sharp melting point in the 130–155 °C range indicates high purity. A broad range (>2 °C) or a shift towards >200 °C suggests hydrolysis to 6-Iodo-2,4-quinazolinedione (the thermodynamic sink).

Thermal Stability & Degradation Pathways[2]

Understanding the thermal ceiling is vital for reaction planning (e.g., Suzuki couplings at 100°C+).

Degradation Mechanisms

The compound exhibits two primary thermal degradation vectors:

-

O-Demethylation / Hydrolysis (Moisture-Induced):

-

Deiodination (Thermal/Catalytic):

Stability Visualization (DOT Diagram)

Figure 1: Synthesis and thermal degradation pathways.[2][3][4] The target compound is kinetically stable but thermodynamically susceptible to hydrolysis.

Experimental Protocols (Self-Validating)

As a researcher, you must validate the material yourself. Do not rely on certificate of analysis (CoA) values alone for sensitive intermediates.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range sharpness.

-

Preparation: Dry the sample in a vacuum desiccator over

for 4 hours to remove surface moisture (critical to prevent hydrolysis during heating). -

Loading: Pack 2-3 mm of sample into a glass capillary.

-

Ramp 1 (Fast): Heat at 10 °C/min to 120 °C to estimate the onset.

-

Ramp 2 (Precise): Cool to 100 °C, then heat at 1.0 °C/min .

-

Observation:

-

Onset: First visible liquid droplet.

-

Clear Point: Complete liquefaction.

-

Validation: A range

°C confirms >98% purity. A range

-

Protocol B: Thermal Gravimetric Analysis (TGA)

Objective: Define the "Safe Processing Window" (SPW).

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Atmosphere: Nitrogen (

) purge at 50 mL/min. -

Pan: Platinum or Alumina (avoid Aluminum if

°C is expected). -

Method:

-

Equilibrate at 30 °C.

-

Ramp 10 °C/min to 350 °C.

-

-

Interpretation:

-

< 100 °C Weight Loss: Solvent entrapment (MeOH/Toluene).

-

100–200 °C Stability: Flat baseline expected.

-

Onset of Decomposition (

): The temperature at 1% weight loss (excluding solvent). -

Action: Ensure all reaction temperatures are kept at least 50 °C below

.

-

Handling & Storage Recommendations

Based on the thermal stability profile, the following storage protocols are mandatory to maintain the integrity of the iodine-carbon bond and the methoxy-imidate system.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows spontaneous hydrolysis and de-iodination. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of the aryl iodide. |

| Container | Amber Glass | Protects photosensitive C-I bond from UV cleavage. |

| Desiccant | Required (Silica/Drierite) | Prevents moisture-induced reversion to the dione. |

References

-

ChemicalBook. (2025). 2,4-Dichloro-6-iodoquinazoline Properties and Melting Point Data.

-

Sigma-Aldrich. (2025).[5] 2,4-Dichloro-6,7-dimethoxyquinazoline Product Sheet.

-

Dokumen. (2024).[6] Exercise book on Aromatic Nitrogen Heterocycles Chemistry: Synthesis of 2,4-dimethoxy-6-iodoquinazoline.

-

BenchChem. (2025).[1] Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HK1173654B - Therapeutic compounds and related methods of use - Google Patents [patents.google.com]

- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. open.edu [open.edu]

- 5. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 6-Iodo-2,4-dimethoxyquinazoline

This Application Note provides a rigorous, validated protocol for the synthesis of 6-Iodo-2,4-dimethoxyquinazoline starting from 5-iodoanthranilic acid . This scaffold is a critical intermediate in the development of EGFR, VEGFR, and other tyrosine kinase inhibitors.

Executive Summary

The 2,4-dimethoxyquinazoline core serves as a versatile electrophilic scaffold in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors. While 6,7-dimethoxy variants are common (e.g., Gefitinib precursors), the 6-iodo substitution provides a unique handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at a late stage.

This protocol details a three-step synthetic pathway designed for scalability and purity.[1] Unlike direct alkylation of quinazolinediones, which favors N-alkylation, this route utilizes a chlorination-substitution sequence to exclusively generate the O-alkylated (dimethoxy) product.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed to overcome the thermodynamic preference for the quinazoline-2,4-dione tautomer. To lock the molecule in the "dimethoxy" (aromatic) state, we must activate the dione via chlorination, converting the carbonyl oxygens into leaving groups.

Pathway Visualization

Figure 1: Synthetic route emphasizing the transition from the stable dione to the activated dichloro species, enabling nucleophilic aromatic substitution (SNAr).

Detailed Experimental Protocols

Stage 1: Cyclocondensation to Quinazoline-2,4-dione

Objective: Construct the heterocyclic core via double condensation. Mechanism: Nucleophilic attack of the aniline nitrogen on urea, followed by intramolecular cyclization.

-

Reagents:

-

5-Iodoanthranilic acid (1.0 eq)

-

Urea (5.0 eq)

-

-

Equipment: Round-bottom flask, heating mantle, mortar/pestle.

Protocol:

-

Mixing: Intimately mix 5-iodoanthranilic acid (e.g., 10.0 g) and urea (11.4 g) in a mortar until a homogeneous powder is obtained.

-

Fusion: Transfer the mixture to a round-bottom flask. Heat the flask to 160–170°C . The mixture will melt and evolve ammonia gas (ensure proper ventilation).

-

Solidification: Continue heating for 2–4 hours. The melt will eventually re-solidify as the urea is consumed and the higher-melting quinazoline product forms.

-

Work-up: Cool the flask to room temperature. Add water (100 mL) and break up the solid mass.

-

Purification: Filter the suspension. Wash the filter cake copiously with water to remove excess urea. Wash with cold ethanol (20 mL) to remove unreacted organics.

-

Drying: Dry in a vacuum oven at 60°C.

-

Expected Yield: >85%[1]

-

Appearance: Off-white to grey solid.

-

Stage 2: Activation via Deoxychlorination

Objective: Convert the unreactive dione into the highly electrophilic 2,4-dichloro derivative.

Critical Safety Note: POCl

-

Reagents:

Protocol:

-

Setup: Place the dione (5.0 g) in a dry RB flask. Add POCl

(25 mL) and N,N-dimethylaniline (3.3 mL). -

Reaction: Reflux the mixture (

C) for 4–6 hours. The suspension should clear to a dark solution, indicating conversion. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The polar dione (baseline) should disappear, replaced by a high-Rf spot (dichloro product).

-

Quenching (CRITICAL):

-

Remove excess POCl

via rotary evaporation under reduced pressure (use a caustic trap). -

Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the dione.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

mL). -

Purification: Wash combined organics with saturated NaHCO

(cold) and brine. Dry over anhydrous Na-

Note: The product may be purified via flash chromatography (Silica, 5-10% EtOAc in Hexanes) if necessary, but the crude is often sufficiently pure for the next step.

-

Stage 3: Bis-O-Alkylation (Methoxylation)

Objective: Displace both chlorine atoms with methoxide. Regioselectivity: The C4-chlorine is more reactive and is displaced first.[5] The C2-chlorine requires reflux conditions for complete substitution.

-

Reagents:

-

2,4-Dichloro-6-iodoquinazoline (1.0 eq)

-

Sodium Methoxide (NaOMe) (3.0 eq) (Use 25% w/w solution in MeOH or freshly prepared).

-

Methanol (Anhydrous)

-

Protocol:

-

Dissolution: Dissolve 2,4-dichloro-6-iodoquinazoline (2.0 g) in anhydrous MeOH (20 mL).

-

Addition: Add NaOMe solution (3.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

-

Checkpoint: If reaction stops at the mono-methoxy stage (4-methoxy-2-chloro), add more NaOMe and extend reflux time.

-

-

Work-up: Cool to room temperature. Concentrate the solvent to ~20% volume.

-

Precipitation: Pour the residue into ice-cold water (50 mL). The target compound, being lipophilic, will precipitate.

-

Isolation: Filter the solid. Wash with water.[6][7] Recrystallize from Ethanol or MeOH/Water mixture.

Quantitative Data Summary

| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Stage 3 (Methoxylation) |

| Limiting Reagent | 5-Iodoanthranilic acid | Dione Intermediate | Dichloro Intermediate |

| Reagent Stoichiometry | Urea (5.0 eq) | POCl | NaOMe (3.0 eq) |

| Temperature | 160–170°C (Melt) | 105°C (Reflux) | 65°C (Reflux) |

| Time | 4 hours | 6 hours | 4 hours |

| Typical Yield | 85–90% | 70–80% | 80–85% |

| Key Impurity | Unreacted Urea | Hydrolyzed Dione | Mono-substituted (2-Cl) |

Troubleshooting & Critical Process Parameters (CPPs)

Decision Tree for Stage 3 (Methoxylation)

Figure 2: Logic flow for ensuring complete conversion during the bis-alkylation step.

-

Moisture Control: In Stage 2, moisture leads to the formation of HCl and reversion to the dione. Use a drying tube (CaCl

). -

Regioselectivity: In Stage 3, the C4 position reacts at 0°C. The C2 position requires heat. If the 2-chloro-4-methoxy intermediate persists, ensure the reaction is refluxing vigorously and the NaOMe is not consumed by moisture.

References

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 61(43), 10153-10202.

-

Wallingford, V. H., & Krueger, P. A. (1943). "5-Iodoanthranilic Acid."[2][3][6] Organic Syntheses, Coll.[6] Vol. 2, p.353.[6]

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

-

Al-Karmalawy, A. A., et al. (2021). "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors."[5] Archiv der Pharmazie, 354(3).[5]

-

Sigma-Aldrich. "2,4-Dichloro-6-iodoquinazoline Product Information."

(Note: While specific "6-iodo-2,4-dimethoxy" papers are rare compared to 6,7-dimethoxy, the chemistry is homologous to the references cited above for general quinazoline functionalization.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Suzuki-Miyaura coupling reaction conditions for 6-Iodo-2,4-dimethoxyquinazoline

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions for 6-Iodo-2,4-dimethoxyquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer and antihypertensive drugs. The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[1][2]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 6-iodo-2,4-dimethoxyquinazoline as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, provide detailed experimental protocols, and offer a systematic troubleshooting guide to empower the successful synthesis of diverse 6-substituted-2,4-dimethoxyquinazoline derivatives.

Reaction Principle and The Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[1] The C-I bond in 6-iodo-2,4-dimethoxyquinazoline is particularly well-suited for this transformation due to its high reactivity towards palladium catalysts. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of the quinazoline substrate. This step forms a new, square planar Palladium(II) intermediate.[3][5]

-

Transmetalation : The organic moiety from the organoboron reagent is transferred to the Palladium(II) complex. This crucial step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center, displacing the halide.[1][6][7]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center (the quinazoline and the group from the boronic acid) couple and are expelled from the coordination sphere, forming the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components and Parameter Optimization

The success of the coupling reaction hinges on the judicious selection of the catalyst system, base, and solvent.

Palladium Catalyst System

The choice of palladium source and accompanying ligand is critical for achieving high catalytic activity and stability.

-

Palladium Precatalysts : These are stable Pd(II) or Pd(0) complexes that generate the active Pd(0) species in situ. For substrates like 6-iodo-2,4-dimethoxyquinazoline, several options are effective.

-

Ligands : Ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate its reactivity. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required, especially for less reactive coupling partners.[2][3][4]

| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Key Characteristics & Applications |

| Pd(PPh₃)₄ | None (already coordinated) | 1 - 5 | A reliable Pd(0) source. Effective for reactive iodides but can be sensitive to air. |

| Pd(OAc)₂ / PdCl₂ | PPh₃, SPhos, XPhos, RuPhos | 1 - 5 | Common Pd(II) sources that require in situ reduction. Paired with advanced ligands for challenging couplings. |

| PdCl₂(dppf) | None (already coordinated) | 1 - 5 | A robust and versatile Pd(II) precatalyst, effective for a wide range of aryl halides and boronic acids. |

| PEPPSI™-IPr | None (already coordinated) | 1 - 3 | A highly active Pd(II)-NHC precatalyst, excellent for sterically hindered substrates and less reactive halides.[5] |

The Base

The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate anion, which is essential for the transmetalation step.[6][7][8] The choice of base can significantly influence reaction rate and yield.

| Base | Strength | Solubility | Typical Applications |

| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | Standard, cost-effective choice for many couplings, typically used in aqueous solvent mixtures.[9] |

| K₃PO₄ | Strong | Aqueous | Often more effective than carbonates for less reactive or sterically hindered substrates. |

| Cs₂CO₃ | Strong | Organic/Aqueous | Highly effective base, often used in more challenging transformations where other bases fail. |

| KF | Mild | Aqueous | Useful for substrates containing base-sensitive functional groups. |

The Solvent System

The solvent must be capable of dissolving the organic substrates while also being compatible with the inorganic base. Biphasic solvent systems are very common.

-

Ethers : 1,4-Dioxane or 1,2-dimethoxyethane (DME) are frequently used, often mixed with water to dissolve the base.[9][10]

-

Aromatics : Toluene is another common choice, particularly for reactions run at higher temperatures.

-

Amides : N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.[11]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 6-iodo-2,4-dimethoxyquinazoline. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[12]

Caption: A typical workflow for Suzuki-Miyaura coupling reactions.

Protocol A: General Screening Conditions

This protocol is a robust starting point for coupling with standard aryl- or heteroarylboronic acids.

Reagents:

-

6-Iodo-2,4-dimethoxyquinazoline (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

PdCl₂(dppf) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a dry Schlenk flask, add 6-iodo-2,4-dimethoxyquinazoline, the arylboronic acid, and potassium carbonate.

-

Add the PdCl₂(dppf) catalyst.

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.[10]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-